Cas no 2165611-19-6 ((3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol)

(3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
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- (3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol
- (3R,4R)-4-(Benzo[d]thiazol-2-ylthio)tetrahydrofuran-3-ol
- (3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol
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- インチ: 1S/C11H11NO2S2/c13-8-5-14-6-10(8)16-11-12-7-3-1-2-4-9(7)15-11/h1-4,8,10,13H,5-6H2/t8-,10-/m1/s1
- InChIKey: HRSCHIVFKQAGMK-PSASIEDQSA-N
- SMILES: S(C1=NC2C=CC=CC=2S1)[C@@H]1COC[C@H]1O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- XLogP3: 2.2
- トポロジー分子極性表面積: 95.9
(3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R236646-1g |
(3r,4r)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 1g |
$ 295.00 | 2022-06-03 | ||
Life Chemicals | F1912-2194-0.25g |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 95%+ | 0.25g |
$183.0 | 2023-09-06 | |
Life Chemicals | F1912-2194-0.5g |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 95%+ | 0.5g |
$193.0 | 2023-09-06 | |
Life Chemicals | F1912-2194-2.5g |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 95%+ | 2.5g |
$408.0 | 2023-09-06 | |
Life Chemicals | F1912-2194-5g |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 95%+ | 5g |
$612.0 | 2023-09-06 | |
TRC | R236646-100mg |
(3r,4r)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 100mg |
$ 50.00 | 2022-06-03 | ||
TRC | R236646-500mg |
(3r,4r)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 500mg |
$ 185.00 | 2022-06-03 | ||
Life Chemicals | F1912-2194-10g |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 95%+ | 10g |
$857.0 | 2023-09-06 | |
Life Chemicals | F1912-2194-1g |
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol |
2165611-19-6 | 95%+ | 1g |
$204.0 | 2023-09-06 |
(3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
(3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-olに関する追加情報
Introduction to (3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol (CAS No. 2165611-19-6)
The compound (3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol, with the CAS registry number 2165611-19-6, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole moiety with a sugar-like oxolane ring. The benzothiazole group, a heterocyclic aromatic system, is known for its stability and versatile reactivity, making it a valuable component in various chemical applications.
The stereochemistry of this compound is defined by its (3R,4R) configuration, which plays a crucial role in determining its physical and chemical properties. Recent studies have highlighted the importance of stereochemistry in drug design and material synthesis. For instance, researchers have explored the use of this compound as a chiral building block in asymmetric synthesis, where its specific configuration enables the formation of enantiomerically pure products. This aspect has been particularly valuable in pharmaceutical research, where the stereochemistry of molecules can significantly influence their biological activity.
The synthesis of (3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in recent literature involves the use of transition metal catalysts to facilitate key steps such as coupling reactions and oxidations. These advancements have not only improved the efficiency of the synthesis but also opened up new possibilities for scaling up production for industrial applications.
In terms of applications, this compound has found utility in several areas. Its benzothiazole moiety contributes to strong UV absorption properties, making it a candidate for use in UV-curable polymers and coatings. Additionally, the hydroxyl group present in the oxolane ring allows for further functionalization, enabling the creation of derivatives with tailored properties. Recent research has focused on modifying this compound to enhance its biocompatibility and stability under physiological conditions, positioning it as a potential candidate for biomedical applications such as drug delivery systems.
From an environmental standpoint, the development of sustainable synthetic routes for this compound has become a priority. Researchers have explored green chemistry approaches, including the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global initiatives to reduce carbon footprints and promote eco-friendly chemical processes.
In conclusion, (3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol (CAS No. 2165611-19-6) stands out as a versatile and promising molecule with diverse applications across multiple disciplines. Its unique structure and stereochemistry provide a foundation for innovative research and development efforts. As advancements in synthetic methodologies and material science continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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